molecular formula C12H13BrO3 B6354421 Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate CAS No. 1370035-61-2

Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate

Cat. No. B6354421
CAS RN: 1370035-61-2
M. Wt: 285.13 g/mol
InChI Key: IFVHSIQHSRQYIR-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate is a chemical compound with the formula C12H13BrO3 . It has a molecular weight of 285.13 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate include a boiling point that is not specified . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis of New Oxetane Derivatives

Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate can be used as a starting material for the synthesis of new oxetane derivatives . These derivatives can be further manipulated to access a range of oxetane derivatives .

Formation through Epoxide Opening

This compound can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening . This process involves the use of trimethyloxosulfonium iodide .

Enhancement of Physical Properties in Polymerization

In polymerization kinetics, the addition of oxetanes to formulations is correlated to improvements in polymerization kinetics and polymer properties during dark cure . This can increase the application range for cycloaliphatic epoxides .

Reactivity Improvement in Monomer Combinations

The combination of oxetanes and epoxides can improve the reactivity of each monomer . This can lead to better overall reaction kinetics and improved physical properties of the polymer films .

Exploitation of Dark Cure in Polymerization

The use of oxetanes in conjunction with epoxides can reduce illumination time and exploit dark cure in polymerization systems . This can lead to further property development over the course of hours or days .

Late-stage Modification in Synthesis

Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate can be used in the late-stage modification of synthesis . This allows for the easy installation of an oxetane ring from simple starting materials .

Safety and Hazards

Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate has a signal word of “Warning” and carries hazard statements H315 and H319 . Precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 .

properties

IUPAC Name

ethyl 3-(4-bromophenyl)oxetane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-2-16-11(14)12(7-15-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVHSIQHSRQYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(COC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate

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